Methyl N-cyanoethanimideate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

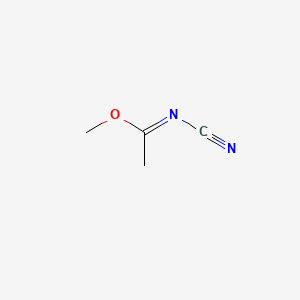

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-cyanoethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-4(7-2)6-3-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILTZUFNZDRURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073352 | |

| Record name | Ethanimidic acid, N-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5652-84-6 | |

| Record name | Methyl N-cyanoacetimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidic acid, N-cyano-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidic acid, N-cyano-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidic acid, N-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanimidic acid, N-cyano-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of Methyl N-cyanoethanimideate"

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl N-cyanoethanimideate

Introduction

This compound (CAS No. 5652-84-6) is a significant chemical intermediate, primarily recognized for its role in the synthesis of neonicotinoid insecticides, such as Acetamiprid.[1][2] Its molecular structure, featuring a reactive N-cyano imideate functional group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development. The methodologies described are grounded in established chemical principles to ensure reproducibility and accuracy.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 5652-84-6 | [1][3] |

| Molecular Formula | C₄H₆N₂O | [1][3] |

| Molecular Weight | 98.103 g/mol | [3][4] |

| Appearance | Colorless or light yellow liquid | [1][2] |

| Boiling Point | 107.7 °C at 760 mmHg; 98-99 °C at 25 Torr | [3][5][6] |

| Density | ~0.95 - 1.0 g/cm³ | [3][5][7] |

| Refractive Index | 1.438 | [3] |

| Flash Point | 18.9 °C | [3][7] |

Synthesis Pathway and Rationale

The most common and industrially relevant synthesis of this compound involves the reaction of a methyl acetimidate precursor with cyanamide.[1][2][8] This reaction is a nucleophilic addition to the imine carbon. The choice of starting material, typically methyl acetimidate hydrochloride or a precursor like trimethyl orthoacetate, is dictated by stability and availability. The hydrochloride salt is often preferred as it is a stable, crystalline solid that can be handled more easily than the free base.

The overall synthetic process can be visualized as a two-step sequence: the formation of the imidate ester followed by the addition of the cyanamide group.

References

- 1. This compound | 5652-84-6 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 5652-84-6 [chemnet.com]

- 4. molbase.com [molbase.com]

- 5. 5652-84-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. methyl n-cyanoacetimidate | CAS#:5652-84-6 | Chemsrc [chemsrc.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of Methyl N-cyanoethanimideate: A Predictive Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-cyanoethanimideate (CAS No. 5652-84-6) is a key intermediate in the synthesis of neonicotinoid insecticides, most notably acetamiprid[1][2][3]. Its chemical structure, possessing a combination of a nitrile, an imine, and a methoxy group, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and impurity profiling in synthetic chemistry and drug development.

While this compound is commercially available and its synthesis is documented, publicly accessible, experimentally-derived spectroscopic data (NMR, IR, MS) is notably scarce[4][5]. This guide, therefore, serves as a comprehensive predictive analysis based on fundamental spectroscopic principles and data from structurally analogous compounds. It is designed to provide researchers with a robust framework for identifying and characterizing this compound, as well as to offer field-proven protocols for acquiring high-quality spectral data.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the molecular formula C₄H₆N₂O and a molecular weight of 98.10 g/mol , is foundational to predicting its spectral behavior[1][5].

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its constitution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two methyl groups in different chemical environments.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.8 - 4.2 | Singlet | 3H | O-CH₃ | The methoxy protons are deshielded by the adjacent oxygen atom, resulting in a downfield shift. Similar methoxy groups in esters and related compounds typically appear in this region. |

| ~ 2.1 - 2.5 | Singlet | 3H | C-CH₃ | The methyl protons attached to the sp²-hybridized carbon of the imine are expected to be in a slightly more shielded environment compared to the methoxy protons. |

Note: Predictions are based on typical chemical shift values for similar functional groups. The exact chemical shifts will be dependent on the solvent used.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 170 | C=N | The imine carbon is sp²-hybridized and bonded to two nitrogen atoms, leading to a significant downfield shift. |

| ~ 115 - 125 | C≡N | The nitrile carbon is characteristically found in this region of the spectrum. |

| ~ 52 - 58 | O-CH₃ | The methoxy carbon is deshielded by the attached oxygen atom. |

| ~ 15 - 25 | C-CH₃ | The methyl carbon attached to the imine is expected in the typical upfield aliphatic region. |

Note: These predictions are based on standard chemical shift tables and data from analogous structures.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Reference the spectrum to the deuterated solvent signal.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, it is advisable to perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate the proton signals with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the nitrile and imine functionalities.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~ 2240 - 2260 | Medium to Strong | C≡N (Nitrile) | Stretching |

| ~ 1640 - 1690 | Medium | C=N (Imine) | Stretching |

| ~ 2850 - 3000 | Medium | C-H (Alkyl) | Stretching |

| ~ 1000 - 1300 | Strong | C-O (Ether-like) | Stretching |

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., thin film, KBr pellet, or solution).

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to use an Attenuated Total Reflectance (ATR) accessory[1]. Place a small drop of the neat liquid onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Process the data by performing an ATR correction if necessary.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum

For this compound (MW = 98.10 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 98. Key fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 98 | [C₄H₆N₂O]⁺˙ | (Molecular Ion) |

| 83 | [C₃H₃N₂O]⁺ | •CH₃ |

| 67 | [C₄H₅N]⁺˙ | •OCH₃ |

| 57 | [C₂H₃N₂]⁺ | •C₂H₃O |

| 42 | [C₂H₄N]⁺ | •C₂H₂NO |

Note: The relative intensities of these fragments are difficult to predict without experimental data.

Proposed Fragmentation Pathway

Caption: Proposed EI Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

-

Set an appropriate temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

-

Inject a small volume (e.g., 1 µL) of the sample solution.

-

-

MS Conditions:

-

Set the EI source to the standard 70 eV.

-

Acquire data over a mass range of m/z 35-200.

-

The mass spectrum corresponding to the GC peak of this compound can then be extracted and analyzed.

-

Conclusion: A Path Forward for Researchers

While the direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust, theoretically grounded framework for its characterization. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers the necessary tools to confidently identify this important synthetic intermediate. It is our hope that this guide will not only aid in routine analysis but also encourage the publication of experimentally-derived spectra to enrich the collective knowledge of the scientific community. By understanding the causality behind spectroscopic phenomena and adhering to self-validating experimental designs, researchers can ensure the integrity and accuracy of their findings in the synthesis and application of this and other vital chemical compounds.

References

- 1. This compound | 5652-84-6 [chemicalbook.com]

- 2. CN105152976A - Improved process of ethyl N-cyanoethanimideate preparation method - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. 5652-84-6・Methyl N-Cyanoacetimidate・325-22802・329-22805[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. This compound | 5652-84-6 [chemnet.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl N-cyanoethanimideate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-cyanoethanimideate, with the CAS number 5652-84-6, is a significant chemical intermediate, primarily recognized for its role in the synthesis of neonicotinoid insecticides, such as acetamiprid.[1][2] Its unique molecular structure, featuring both a cyano and an imidate functional group, imparts a distinct reactivity profile that is of considerable interest to synthetic chemists. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and safe handling, tailored for professionals in research and drug development.

Molecular Structure and Identification

This compound is systematically named methyl (1E)-N-cyanoethanimidoate.[3] Its chemical structure consists of an ethanimidate core with a methyl group attached to the oxygen atom and a cyano group bonded to the nitrogen atom.

Molecular Formula: C₄H₆N₂O[3]

Molecular Weight: 98.10 g/mol [3]

Synonyms:

-

N-Cyanoethanimidic methyl ester[3]

-

Cyano Methyl Acetamidate[3]

-

Methyl N-cyanoethylimidoate[3]

-

Methyl N-cyanoacetoimidate[3]

Caption: Molecular structure of this compound.

Physical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Boiling Point | 98-99 °C at 25 Torr | [4] |

| 107.7 °C at 760 mmHg | [3] | |

| Density | 0.95 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.438 | [3] |

| Flash Point | 18.9 °C | [3] |

| Vapor Pressure | 26.8 mmHg at 25°C | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its imidate and cyano functionalities. This section explores its synthesis and key reactions.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of a methyl acetimidate precursor with a cyanamide solution in the presence of a catalyst.[1][2] An alternative method utilizes the reaction of trimethyl orthoacetate with cyanamide.[2]

A detailed experimental protocol, as described by Huffman and Schaefer in The Journal of Organic Chemistry (1963), provides a foundational method for its preparation. While the full text of this specific article was not retrieved, related literature and supplier information consistently point to this as a key reference for the synthesis of N-cyanoimidates.

Caption: General synthesis workflow for this compound.

Reactivity Profile

The N-cyanoimidate functionality is susceptible to nucleophilic attack. The imidate carbon is electrophilic and can react with various nucleophiles.

Hydrolysis: The hydrolysis of N-cyanoimidates, similar to other imidic acid derivatives, is expected to proceed under acidic or basic conditions to yield the corresponding amide and ultimately the carboxylic acid. The mechanism likely involves the initial protonation of the nitrogen atom (under acidic conditions) or nucleophilic attack of a hydroxide ion on the imidate carbon (under basic conditions), followed by tautomerization and subsequent hydrolysis of the amide intermediate.[5]

Reaction with Nucleophiles: The electrophilic nature of the imidate carbon makes it a target for a variety of nucleophiles. Reactions with amines, for instance, can lead to the formation of substituted guanidines, which are important structural motifs in medicinal chemistry. The cyano group, while generally less reactive towards nucleophiles than the imidate, can also participate in reactions under specific conditions.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published in publicly accessible databases. However, a product from FUJIFILM Wako Pure Chemical Corporation is specified with an assay of >97% by NMR, indicating that NMR is a primary technique for its characterization.[10] For reference, the predicted 13C NMR chemical shifts for a similar structure, N-methylethanamine, show distinct peaks for the different carbon environments.[11] Researchers should perform their own spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of synthesized or purchased material.

Toxicological and Safety Information

Due to the presence of the cyano group, this compound should be handled with caution as it is potentially toxic.

Acute Toxicity

While comprehensive toxicological data is limited, for the related compound Ethyl N-cyanoethanimideate, GHS hazard statements indicate it is toxic if swallowed and may be harmful in contact with skin or if inhaled.[2]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict safety protocols should be followed when handling this compound.

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[12][13]

-

Personal Protective Equipment:

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Disposal

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[12][15] Cyanide-containing waste should be kept separate from acidic waste to prevent the formation of highly toxic hydrogen cyanide gas.[12]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical properties and a reactive profile centered around its N-cyanoimidate functionality. Its synthesis from readily available starting materials makes it an accessible building block for more complex molecules, particularly in the agrochemical industry. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development. Further studies to fully elucidate its spectroscopic characteristics and detailed reactivity would be a valuable contribution to the field of synthetic chemistry.

References

- 1. This compound | 5652-84-6 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 5652-84-6 [chemnet.com]

- 4. 5652-84-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 5652-84-6・Methyl N-Cyanoacetimidate・325-22802・329-22805[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. - Division of Research Safety | Illinois [drs.illinois.edu]

- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. fishersci.com [fishersci.com]

- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

A Technical Guide to Poly(propylene glycol) bis(2-aminopropyl ether): Properties, Synthesis, and Advanced Applications

Abstract

This guide provides an in-depth technical examination of Poly(propylene glycol) bis(2-aminopropyl ether), a versatile polyetheramine. While the query specified CAS number 9046-17-5, the overwhelmingly prevalent and technically documented identifier for this chemical class is CAS No. 9046-10-0 . This number encompasses a family of difunctional primary amines of varying molecular weights, commercially known under trade names such as Jeffamine® D-series. This document will focus on the properties and synthesis pertaining to the substance identified by CAS No. 9046-10-0. We will explore its fundamental physicochemical properties, delve into the causality behind its industrial synthesis, detail its applications in advanced materials science relevant to researchers, and provide essential safety protocols. This guide is intended for scientists, researchers, and professionals in drug development and materials science who require a comprehensive understanding of this important polymer.

Chemical Identity and Molecular Architecture

Poly(propylene glycol) bis(2-aminopropyl ether) belongs to the polyetheramine (PEA) class of compounds.[1][2] Its molecular structure is defined by a flexible poly(propylene glycol) (PPG) backbone, which is responsible for properties like flexibility, hydrophobicity, and low viscosity.[3][4] This central chain is terminated at both ends by primary amine groups located on secondary carbon atoms.[5][6] This bifunctional nature is a cornerstone of its reactivity, allowing it to act as a chain extender or curing agent in polymerization reactions.

The general structure can be represented as:

H₂N-CH(CH₃)-CH₂-[O-CH₂-CH(CH₃)]ₓ-NH₂

The value of 'x' dictates the length of the polyether chain and, consequently, the average molecular weight (Mn) of the polymer.[6][7] This variability allows for the production of different grades (e.g., with Mn of ~230, ~400, ~2000 g/mol ), each offering a unique set of properties to suit specific applications.[5][6][8]

Physicochemical Properties

The physical and chemical characteristics of Poly(propylene glycol) bis(2-aminopropyl ether) are a direct function of its hybrid ether-amine structure and its molecular weight. It is typically a colorless to pale yellow liquid with low vapor pressure.[2][5][9] The amine end-groups confer a basic nature, with a 5% aqueous solution exhibiting a pH of around 11.7.[5]

Data Summary

The following table summarizes key quantitative properties for various common grades of this polyetheramine. It is crucial to note that as a polymer, properties like molecular weight are an average, and viscosity is highly dependent on the specific grade.

| Property | Value | Source(s) |

| CAS Number | 9046-10-0 | [8][9][10] |

| Synonyms | Polyoxypropylene diamine, Jeffamine® D-series | [7][10] |

| Appearance | Colorless to pale yellow liquid | [2][6][9] |

| Average Mn | ~230 to ~2000 g/mol | [6][8] |

| Density (at 25°C) | 0.948 - 0.991 g/mL | [5][6][8] |

| Viscosity (at 25°C) | 9.5 - 248 cSt | [5][6] |

| Flash Point (PMCC) | 121 - 160 °C (250 - 320 °F) | [5] |

| Refractive Index (at 20°C) | ~1.447 | [5][8] |

| Primary Amine Content | ≥97% of total amine | [6][7] |

| Solubility | Miscible with a wide variety of organic solvents; slightly soluble in water. | [3][7][9] |

Chemical Reactivity

The terminal primary amine groups are the centers of reactivity. These groups undergo typical amine reactions, most notably with isocyanates to form urea linkages and with epoxides to form hydroxyl-amine adducts.[3][7][11] This reactivity is the basis for its primary use as a curing agent and chain extender.[12][13] The reaction with isocyanates is particularly rapid, making it a key component in fast-curing polyurea systems.[3][7] The flexibility of the polyether backbone is imparted to the final cured polymer, resulting in materials with enhanced toughness and impact resistance.[4]

Synthesis of Poly(propylene glycol) bis(2-aminopropyl ether)

The industrial synthesis of polyetheramines is a sophisticated process designed for high efficiency and product purity. The overarching strategy involves the conversion of the terminal hydroxyl groups of a poly(propylene glycol) precursor into primary amine groups.[1][14]

Primary Synthesis Route: Reductive Amination

The most prevalent commercial method is the direct reductive amination of PPG.[1] This process is favored for its efficiency and atom economy. The causality behind this choice rests on the direct conversion of the diol to the diamine in a single catalytic stage.

Core Principles:

-

Precursor: The process begins with poly(propylene glycol) (PPG), which is itself synthesized through the polymerization of propylene oxide.[14]

-

Amination: The PPG diol is reacted with ammonia (NH₃).

-

Reduction: The reaction is carried out in the presence of hydrogen gas (H₂) and a metal catalyst, typically a skeletal nickel-based catalyst.[15]

-

Conditions: The reaction requires high temperature and pressure to proceed effectively.[1]

Step-by-Step Methodology

-

Reactor Charging: A high-pressure reactor is charged with the poly(propylene glycol) precursor of the desired molecular weight and the catalyst (e.g., Raney Nickel).

-

Inerting: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove oxygen, which could create an explosive atmosphere with hydrogen and deactivate the catalyst.

-

Introduction of Reactants: An excess of ammonia is introduced into the reactor, followed by pressurization with hydrogen gas. The excess ammonia helps to drive the equilibrium towards the formation of the primary amine and minimizes the formation of secondary amine byproducts.

-

Reaction Conditions: The reactor is heated to the target temperature (typically in the range of 200-250°C) and pressure. These conditions are necessary to overcome the activation energy for both the amination and subsequent reduction steps on the catalyst surface.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours. The progress can be monitored by measuring the consumption of hydrogen or by analyzing samples for the conversion of hydroxyl groups.

-

Cooling and Depressurization: Once the reaction is complete, the reactor is cooled, and the excess ammonia and hydrogen are safely vented.

-

Product Purification: The crude product is separated from the solid catalyst via filtration. The final product is then purified, often through vacuum distillation, to remove water (a byproduct of the reaction), any unreacted starting material, and other impurities.

Applications in Research and Advanced Materials

While the bulk of its use is in industrial coatings, adhesives, and sealants, its unique properties make it a valuable tool for researchers in materials science and drug development.[1][12][16]

-

Hydrogel Formulation: The amine end-groups can react with isocyanates or other cross-linkers to form hydrogels. The flexible, biocompatible PPG backbone makes these hydrogels promising candidates for tissue engineering and controlled drug release applications.

-

Surface Modification: It can be used to modify surfaces to enhance hydrophilicity and biocompatibility. For instance, grafting onto polyamide surfaces can improve their wettability and reduce biofouling.

-

Flexible Linkers in Polymer Synthesis: In drug delivery systems, it can be used as a flexible linker to conjugate drugs to polymers or nanoparticles. For example, it can be polymerized with succinyl chloride to create a carrier polymer.

-

Epoxy System Toughening: For researchers developing high-performance composites, it serves as a toughening agent for brittle epoxy resins. Its long, flexible chain can absorb and dissipate energy, thereby increasing the fracture toughness and peel strength of the composite material.[3][4][7]

-

Perovskite Solar Cells: In a more niche application, it has been used as an additive to passivate surface and grain defects in perovskite solar cells, which helps to improve the stability and efficiency of the devices.[8]

Safety and Handling

Poly(propylene glycol) bis(2-aminopropyl ether) is a corrosive substance that requires careful handling.[7][17]

-

Hazards: It can cause severe skin burns and serious eye damage.[17][18] It is harmful if swallowed or absorbed through the skin.[2]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. It may be stored under air at ambient temperatures for extended periods, though discoloration can occur at elevated temperatures (above 60°C / 140°F).[6]

-

Spills: In case of a spill, the area can be flushed with water. Disposal of waste material should be done via incineration in accordance with all federal, state, and local regulations.[6]

Conclusion

Poly(propylene glycol) bis(2-aminopropyl ether) (CAS No. 9046-10-0) is a highly versatile difunctional primary amine whose value lies in the synergistic combination of a flexible polyether backbone and reactive terminal amine groups. Its synthesis via catalytic reductive amination is a well-established industrial process that allows for the production of various grades with tailored molecular weights and properties. While it is a workhorse in the coatings and adhesives industries, its unique characteristics—flexibility, toughness, and reactivity—make it an enabling tool for innovation in advanced fields such as biocompatible materials, drug delivery, and optoelectronics. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in both industrial and research settings.

References

- 1. Molecular synthesis and application of polyetheramine - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]

- 2. Poly(propylene glycol) bis(2-aminopropyl ether) Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. mychem.ir [mychem.ir]

- 4. alfa-chemicals.co.uk [alfa-chemicals.co.uk]

- 5. scribd.com [scribd.com]

- 6. monsonco.com [monsonco.com]

- 7. CAS 9046-10-0 Polyether Amine D-2000 Polyoxypropylene Diamine D-2000 [tdimdipolyurethane.com]

- 8. Poly(propylene glycol) bis(2-aminopropyl ether) average Mn ~230 - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 9. Poly(propylene glycol) bis(2-aminopropyl ether) | 9046-10-0 [chemicalbook.com]

- 10. SID 135069481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US3462393A - Epoxy resin with diamine of polyoxypropylene glycol and method of cure - Google Patents [patents.google.com]

- 12. Polyetheramines - Wikipedia [en.wikipedia.org]

- 13. CAS 9046-10-0: Polypropylene glycol diamine | CymitQuimica [cymitquimica.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Chemical Components of Polyetheramine Synth Generation [irocoatingadditive.com]

- 16. Huntsman - JEFFAMINE D-2000 - Curing Agent - Polyether Amines [products.huntsman.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. Substance Information - ECHA [echa.europa.eu]

An In-depth Technical Guide to the Stability and Degradation Pathways of Methyl N-cyanoethanimideate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl N-cyanoethanimideate is a pivotal intermediate in the synthesis of neonicotinoid insecticides, most notably acetamiprid. Its chemical stability is a critical parameter influencing the efficiency of synthetic processes, storage, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability and degradation pathways of this compound. We will delve into the intrinsic factors governing its stability, explore its degradation under hydrolytic, thermal, and photolytic stress conditions, and propose the resulting degradation products. Methodologies for stability assessment and analytical techniques for monitoring degradation are also discussed, providing a holistic resource for professionals working with this reactive synthon.

Introduction: The Significance of this compound

This compound, with the chemical formula C₄H₆N₂O, is a member of the N-cyanoimidate class of compounds. Its primary industrial application lies in its role as a key building block for the synthesis of acetamiprid, a widely used systemic insecticide. The chemical structure, featuring a reactive N-cyanoimidate functional group, imparts a unique reactivity profile that is essential for its synthetic utility but also predisposes it to various degradation pathways. Understanding these degradation routes is paramount for optimizing reaction conditions, ensuring the purity of intermediates, and minimizing the formation of potentially toxicological impurities in the final product.

Chemical Stability Profile

The stability of this compound is contingent on several factors, including pH, temperature, and exposure to light. The N-cyanoimidate functional group is inherently susceptible to nucleophilic attack, particularly by water, making hydrolysis a primary degradation pathway.

Hydrolytic Stability

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the imide can be protonated, increasing the electrophilicity of the imide carbon and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion can directly attack the electrophilic imide carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

The degradation of the related pesticide acetamiprid, for which this compound is a precursor, has been studied. Acetamiprid itself is relatively stable to hydrolysis at neutral and acidic pH but degrades at higher pH.[1] This suggests that the N-cyanoimidate moiety, once incorporated into the final product, may exhibit some stability, but the intermediate itself is likely more labile.

Thermal Stability

Thermal stress can induce the decomposition of this compound. Studies on compounds containing cyano functional groups indicate that thermal decomposition can proceed through various mechanisms, including polymerization or fragmentation.[2] For nitriles, heating to decomposition can lead to the release of hydrogen cyanide.[3] While a specific decomposition temperature for this compound is not documented, it is prudent to handle this compound with care at elevated temperatures.

Photochemical Stability

Exposure to ultraviolet (UV) radiation can lead to the photodegradation of organic molecules. The photochemical degradation of cyanide and thiocyanate compounds has been shown to be efficient, particularly under UV light.[4][5] Although specific photolysis studies on this compound are lacking, its structure suggests potential susceptibility to photodegradation, which could involve cleavage of the N-cyano or imidate bonds.

Postulated Degradation Pathways

Based on the known reactivity of the N-cyanoimidate functional group and related compounds, several degradation pathways can be postulated for this compound.

Hydrolysis Pathway

The primary degradation pathway is expected to be hydrolysis of the imidate linkage. This would likely lead to the formation of methyl acetate and cyanamide as the initial degradation products.

Caption: Postulated Hydrolytic Degradation Pathway.

Thermal Degradation Pathway

Under thermal stress, fragmentation of the molecule could occur. Potential pathways include the loss of the cyano group or cleavage of the ester bond.

Caption: Potential Thermal Degradation Pathways.

Photodegradation Pathway

Photolytic cleavage could lead to the formation of radical species, which would then undergo further reactions.

Caption: General Photodegradation Scheme.

Experimental Protocols for Stability and Degradation Analysis

To experimentally determine the stability and degradation pathways of this compound, a forced degradation study is recommended.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a controlled temperature (e.g., 60 °C).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C) in an oven.

-

Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the samples using a stability-indicating analytical method.

Analytical Methodologies for Degradation Monitoring

A robust analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

HPLC-UV/DAD Method

A reversed-phase HPLC method with UV or Diode Array Detection (DAD) can be developed and validated for the separation and quantification of this compound and its degradation products.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized to separate all peaks |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV scan of the parent compound |

| Injection Volume | 10 µL |

LC-MS/MS for Degradant Identification

For the structural elucidation of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool. By analyzing the mass-to-charge ratio (m/z) of the parent and fragment ions, the identity of the degradants can be determined. Analytical methods for acetamiprid and its metabolites often utilize LC-MS or LC-MS/MS.[6]

Conclusion

This compound is a reactive intermediate whose stability is a key consideration in its synthesis and handling. While specific degradation studies on this compound are not extensively published, by understanding the inherent reactivity of the N-cyanoimidate functional group and drawing analogies from related compounds, we can predict its primary degradation pathways. Hydrolysis is expected to be a major route of degradation, particularly under non-neutral pH conditions. Thermal and photolytic stress can also induce decomposition. A systematic forced degradation study, coupled with robust analytical methodologies such as HPLC and LC-MS/MS, is essential for fully characterizing the stability profile and degradation products of this important chemical intermediate. The insights gained from such studies are invaluable for process optimization, quality control, and ensuring the safety and efficacy of the final products derived from it.

References

An In-depth Technical Guide to the Reaction of Methyl Cyanoacetate with Cyanogen Bromide

Abstract

This technical guide provides a comprehensive analysis of the reaction between methyl cyanoacetate, a common active methylene compound, and cyanogen bromide, a versatile yet complex reagent. While cyanogen bromide is often employed as an electrophilic cyanating agent, its interaction with highly activated C-H acids like methyl cyanoacetate reveals a different reactivity profile. This document elucidates the mechanistic dichotomy between the expected cyanation and the observed electrophilic bromination. We will explore the underlying principles that dictate the reaction's outcome, present a field-proven experimental protocol, and discuss the synthetic utility of the resulting α-bromo-α-cyano ester in the context of pharmaceutical research and drug development. This guide is intended for researchers and scientists seeking to understand and leverage the nuanced reactivity of pseudohalogens in modern organic synthesis.

Part 1: Core Reactants: A Profile

A successful synthetic strategy begins with a deep understanding of the starting materials. The reaction between methyl cyanoacetate and cyanogen bromide is a classic case where the inherent properties of each reactant dictate a pathway that may defy initial expectations.

1.1 Methyl Cyanoacetate: The Activated Methylene Nucleophile

Methyl cyanoacetate (MCA) is an organic ester and nitrile with the formula C₄H₅NO₂.[1] Its core feature is the central methylene group (-CH₂) flanked by two powerful electron-withdrawing groups: a methyl ester (-COOCH₃) and a nitrile (-C≡N). This arrangement significantly increases the acidity of the methylene protons (pKa ≈ 11 in DMSO), making them readily removable by a suitable base.[1] Deprotonation generates a resonance-stabilized carbanion (enolate), a potent nucleophile that is central to its role in C-C bond-forming reactions, such as the Knoevenagel condensation.[1] This inherent reactivity makes it a valuable C2 building block in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[2][3]

1.2 Cyanogen Bromide: The Ambident Electrophile

Cyanogen bromide (BrCN) is a pseudohalogen—a polyatomic molecule that exhibits chemical properties analogous to true halogens.[4] It is a colorless, volatile, and highly toxic crystalline solid that must be handled with extreme caution in a well-ventilated fume hood.[5][6] Its structure, Br-C≡N, renders it an ambident electrophile.

-

Electrophilic Cyanide Source: The carbon atom is electron-deficient due to the electronegativity of both the nitrogen and bromine atoms. It can be attacked by nucleophiles, leading to cyanation and the displacement of the bromide ion. This is the basis for its use in the von Braun reaction with tertiary amines and the classic cleavage of proteins at methionine residues.[7]

-

Electrophilic Bromine Source: The molecule can also be viewed as having a polarized Br⁺-CN⁻ character. In certain reactions, particularly with soft nucleophiles or under specific catalytic conditions, it can deliver an electrophilic bromine atom ("Br⁺").[8][9]

This dual reactivity is the crux of the matter when reacting BrCN with active methylene compounds. The choice between cyanation and bromination is not arbitrary; it is governed by the reaction conditions and the nature of the nucleophile.[10]

Part 2: The Reaction Pathway: Unraveling the Mechanistic Dichotomy

The reaction of the methyl cyanoacetate enolate with cyanogen bromide presents two plausible mechanistic pathways. Understanding which pathway predominates is key to predicting the product and designing a robust protocol.

2.1 Pathway A: The Theoretical Electrophilic Cyanation

The most intuitive pathway involves the nucleophilic attack of the methyl cyanoacetate carbanion on the electrophilic carbon of cyanogen bromide. This would result in the formation of methyl 2,2-dicyanoacetate and the displacement of a bromide ion. This product, methyl 2,2-dicyanoacetate, is a known compound.[11]

2.2 Pathway B: The Observed Electrophilic Bromination

Contrary to the initial hypothesis, experimental evidence from reactions with analogous active methylene compounds points towards electrophilic bromination as the major, if not exclusive, pathway. Studies involving the reaction of ethyl cyanoacetate (a very close analog of MCA) and diethyl malonate with cyanogen bromide in the presence of a base like triethylamine yield the corresponding α-bromo derivatives.[7][9] The expected cyanated products are generally not observed. This strongly suggests that the enolate of methyl cyanoacetate preferentially attacks the bromine atom of BrCN.

The causality for this preference lies in the principles of Hard and Soft Acid and Base (HSAB) theory. The resonance-stabilized enolate of methyl cyanoacetate is a relatively "soft" nucleophile. The bromine atom in BrCN can be considered a "soft" electrophilic center, while the sp-hybridized carbon is a "harder" electrophilic center. Soft nucleophiles tend to react more readily with soft electrophiles, favoring the bromination pathway.

2.3 Proposed Mechanism: Base-Catalyzed Electrophilic Bromination

The reaction proceeds via a two-step mechanism, which is self-validating as the consumption of base and formation of a salt byproduct can be monitored.

-

Deprotonation: A non-nucleophilic organic base, typically triethylamine (Et₃N), abstracts an acidic proton from the α-carbon of methyl cyanoacetate to form the resonance-stabilized enolate.

-

Nucleophilic Attack on Bromine: The enolate attacks the electrophilic bromine atom of cyanogen bromide. This step forms the product, methyl 2-bromo-2-cyanoacetate, and a cyanide ion (CN⁻). The cyanide ion is then protonated by the triethylammonium cation formed in the first step, resulting in the formation of triethylammonium cyanide, which often precipitates or can be removed during workup.

The overall reaction is driven by the formation of the stable C-Br bond and the removal of the acidic proton.

Part 3: Experimental Protocol

This protocol is adapted from established procedures for the bromination of active methylene compounds and should be performed by trained personnel with appropriate safety measures.[7][12]

Safety Precaution: Cyanogen bromide is highly toxic and volatile. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a cyanide antidote kit available and be familiar with its use.

3.1 Reagents and Equipment

-

Methyl Cyanoacetate (MCA)

-

Cyanogen Bromide (BrCN)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Diethyl Ether or Dichloromethane

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

3.2 Step-by-Step Methodology

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet.

-

Reagent Charging: Under an inert atmosphere, charge the flask with methyl cyanoacetate (1.0 eq.) and anhydrous solvent (e.g., diethyl ether). Cool the flask to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 eq.) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

-

Cyanogen Bromide Addition: Dissolve cyanogen bromide (1.05 eq.) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the BrCN solution dropwise to the reaction mixture over 30-45 minutes. A precipitate of triethylammonium salt may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup:

-

Filter the reaction mixture to remove the precipitated triethylammonium salts.

-

Wash the filtrate with a dilute aqueous HCl solution to remove any remaining triethylamine.

-

Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, methyl 2-bromo-2-cyanoacetate, can be purified by vacuum distillation or column chromatography on silica gel.

Part 4: Data Presentation and Product Characterization

The expected product is methyl 2-bromo-2-cyanoacetate. Its identity and purity would be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. The α-bromo esters are known reactive intermediates.[13]

4.1 Expected Analytical Data

-

¹H NMR: The spectrum would be simple, showing a singlet for the methyl ester protons (-OCH₃) around δ 3.8-4.0 ppm. The methine proton of the starting material would be absent.

-

¹³C NMR: Key signals would include the nitrile carbon (-C≡N), the ester carbonyl carbon (-COO-), the quaternary α-carbon attached to the bromine, and the methyl ester carbon.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the nitrile group (C≡N stretch, ~2250 cm⁻¹) and the ester carbonyl group (C=O stretch, ~1750 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br isotopes in ~1:1 ratio).

4.2 Comparative Data Table

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |

| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 203-205 | Active methylene group[3] |

| Cyanogen Bromide | CBrN | 105.92 | 61-62 | Ambident electrophile[5] |

| Methyl 2-Bromo-2-cyanoacetate | C₄H₄BrNO₂ | 177.98 | (Predicted higher) | α-bromo ester, synthetic intermediate |

| Methyl 2,2-Dicyanoacetate | C₅H₄N₂O₂ | 124.10 | (Not readily available) | Theoretical cyanation product[11] |

Part 5: Applications in Drug Discovery and Organic Synthesis

The product of this reaction, methyl 2-bromo-2-cyanoacetate, is not an endpoint but a highly valuable intermediate for further synthetic transformations. α-Halo esters are powerful alkylating agents and versatile building blocks in medicinal chemistry.[13][14]

-

Synthesis of Heterocycles: The compound can serve as a precursor for a wide variety of nitrogen- and sulfur-containing heterocycles, which form the core of many pharmaceutical agents.

-

Introduction of Quaternary Centers: The bromine can be displaced by a wide range of nucleophiles (e.g., carbon, nitrogen, oxygen, sulfur nucleophiles) to create complex molecules with a quaternary carbon center—a common motif in bioactive compounds.

-

Precursor to α-Amino Acids: Through substitution with nitrogen nucleophiles followed by hydrolysis, it can be a precursor to non-natural α-amino acids, which are incorporated into peptides to enhance stability or biological activity.

The ability to efficiently generate α-bromo-α-cyano esters provides chemists with a reliable tool to access complex molecular architectures essential for the discovery of new therapeutic agents.

Part 6: Conclusion

The reaction of methyl cyanoacetate with cyanogen bromide serves as an excellent case study in the nuanced reactivity of classic organic reagents. While a superficial analysis might predict a straightforward cyanation, the reality, supported by evidence from analogous systems, is a selective electrophilic bromination at the active methylene position. This outcome is dictated by the soft-soft interaction between the enolate nucleophile and the bromine atom of cyanogen bromide. By understanding this underlying mechanism, researchers can confidently employ this reaction to generate methyl 2-bromo-2-cyanoacetate, a versatile and valuable building block for the synthesis of complex molecules relevant to the pharmaceutical industry. This guide provides the fundamental knowledge and a practical framework for safely and effectively utilizing this powerful synthetic transformation.

References

- 1. Methyl cyanoacetate | 105-34-0 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanogen Bromide | BrCN | CID 10476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 11. Methyl dicyanoacetate | C5H4N2O2 | CID 10931428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Chemoselective Bromination of Active Methylene and Methyne Compounds by Potassium Bromide, Hydrochloric Acid and Hydrogen Peroxide [organic-chemistry.org]

- 13. innospk.com [innospk.com]

- 14. nbinno.com [nbinno.com]

The Dawn of a Versatile Intermediate: An In-depth Guide to the Early Discovery and History of N-Cyanoimidates

For the modern researcher in drug development and synthetic chemistry, N-cyanoimidates are recognized as valuable and reactive intermediates. Their unique structural motif, featuring a cyano group attached to an imidate nitrogen, unlocks pathways to a diverse array of nitrogen-containing heterocycles and other complex molecules. However, like any established tool in the synthetic chemist's arsenal, this compound class has a history—a story of its initial discovery and the pioneering work that first brought it to light. This technical guide delves into the early history of N-cyanoimidates, exploring the seminal work that first defined and synthesized this versatile class of molecules.

Part 1: The Chemical Landscape Before N-Cyanoimidates

To appreciate the innovation behind the first synthesis of N-cyanoimidates, it is essential to understand the existing chemical landscape of the early to mid-20th century. Organic chemists were well-acquainted with related structures, and the reagents that would prove crucial for N-cyanoimidate synthesis were already in use for other transformations.

The Precedent: Cyanamides and the von Braun Reaction

The concept of attaching a cyano group to a nitrogen atom was not new. Disubstituted cyanamides, for instance, were accessible through the von Braun reaction , first described by Julius von Braun in 1900.[1][2] This reaction involved the treatment of a tertiary amine with cyanogen bromide (BrCN) to yield an alkyl bromide and a disubstituted cyanamide.[1]

The von Braun reaction mechanism involves two successive nucleophilic substitutions. The tertiary amine first attacks the cyanogen bromide, displacing the bromide ion to form a quaternary cyanoammonium salt. The displaced bromide ion then acts as a nucleophile, attacking one of the alkyl groups on the nitrogen and leading to the formation of the N,N-disubstituted cyanamide and an alkyl bromide.[3][4] This established a foundational method for creating a C-N-CN linkage, paving the way for further explorations into cyano-nitrogen chemistry.

Caption: The von Braun Reaction Mechanism.

The Versatile Precursor: Imidoyl Chlorides

Another critical class of precursors was the imidoyl chlorides (also known as imino chlorides). These compounds, with the general structure R-C(Cl)=N-R', are reactive intermediates themselves. They are typically synthesized from secondary amides by treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[5][6] Their reactivity stems from the electrophilic carbon atom of the C=N double bond, which is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reactivity makes them ideal starting points for the synthesis of various derivatives, including amidines and thioamides.[5][7] The established chemistry of imidoyl chlorides provided a logical, yet unexplored, avenue for the potential introduction of a cyanide group.

Part 2: The Seminal Disclosure: The 1963 Huffman Patent

While related compounds were known, the specific class of N-cyanoimidates (R-C(OR')=N-CN) remained undescribed in the chemical literature until the early 1960s. The foundational work that introduced this class of molecules to the world appears in a 1963 patent filed by Kenneth Robert Huffman and assigned to the American Cyanamid Company.[8] The patent explicitly states that "N-cyanoimidates... have not been previously described" and proceeds to disclose several methods for their preparation.[8] This document marks the formal entry of N-cyanoimidates into the field of organic chemistry.

The patent detailed four primary synthetic routes, demonstrating a thorough investigation into the formation of these novel compounds.

Method A: Reaction of an Orthoester with Cyanamide

This method involves the reaction of an orthoester with cyanamide in the presence of an acid anhydride. The reaction proceeds by eliminating two equivalents of alcohol to form the N-cyanoimidate.[8]

Reaction Scheme: RC(OR')₃ + H₂NCN → R-C(OR')=N-CN + 2 R'OH

This approach provided a direct route to N-cyanoimidates from readily available starting materials.

Method B: Reaction of a Ketene Acetal with Cyanamide

A second disclosed method utilizes the reaction of a ketene acetal with cyanamide, also resulting in the elimination of one equivalent of alcohol.[8] This method was noted as being particularly suitable for introducing a potentially active methylene group adjacent to the imidate carbon.[8]

Reaction Scheme: RCH=C(OR')₂ + H₂NCN → RCH₂-C(OR')=N-CN + R'OH

Method C: Reaction of an Imidate Hydrohalide with Cyanamide

Leveraging the reactivity of imidate salts, this method involves treating an imidate hydrohalide with cyanamide. The reaction forms the N-cyanoimidate and an ammonium halide as a byproduct.[8]

Reaction Scheme: [R-C(OR')=NH₂]⁺X⁻ + H₂NCN → R-C(OR')=N-CN + NH₄X

Method D: Reaction of an Imidate with a Cyanogen Halide

Perhaps the most direct conceptual link to the earlier von Braun reaction, this method involves the reaction of a free imidate with a cyanogen halide, such as cyanogen chloride (ClCN).[8] This reaction directly installs the cyano group onto the imidate nitrogen, producing a hydrohalic acid as a byproduct.

Reaction Scheme: R-C(OR')=NH + XCN → R-C(OR')=N-CN + HX

This method proved effective for the synthesis of both alkyl and aryl N-cyanoimidates. For example, the patent describes the synthesis of Methyl N-cyanobenzimidate by stirring methyl benzimidate in water with calcium hydroxide while bubbling in cyanogen chloride.[8]

Caption: Four Early Synthetic Routes to N-Cyanoimidates.

Part 3: Experimental Protocols from the Foundational Work

To provide a practical perspective on this early work, the following are representative experimental procedures adapted from the 1963 patent.[8] These protocols highlight the reaction conditions and scales used in the initial discovery.

Protocol 1: Synthesis of Methyl N-Cyanoacetimidate (via Method D)

Objective: To synthesize an alkyl N-cyanoimidate from the corresponding imidate and cyanogen chloride.

Methodology:

-

A solution of methyl acetimidate (14.6 g, 0.20 mole) in 100 mL of ether is prepared in a flask suitable for stirring in an ice bath.

-

The solution is stirred and cooled in an ice bath while cyanogen chloride (6.2 g, 0.10 mole) is slowly distilled into the reaction mixture.

-

The flask is stoppered and the solution is stored at 0°C for six hours.

-

The mixture is then allowed to stand at room temperature overnight.

-

The resulting precipitate (methyl acetimidate hydrochloride, 3.5 g) is removed by filtration.

-

The ether is removed from the filtrate by evaporation, and the remaining liquid is distilled under reduced pressure.

-

The fraction boiling at 90-92°C (20 mm Hg) is collected as methyl N-cyanoacetimidate (2.3 g, 23% yield).[8]

Protocol 2: Synthesis of Methyl N-Cyanobenzimidate (via Method D)

Objective: To synthesize an aryl N-cyanoimidate.

Methodology:

-

A suspension of calcium hydroxide (3.75 g, 0.05 mole) and methyl benzimidate (13.5 g, 0.10 mole) in 50 mL of water is prepared and stirred in an ice bath.

-

Cyanogen chloride (6.3 g, 0.10 mole) is distilled into the stirred suspension.

-

The resulting mixture is stoppered and stirred for 2.5 hours.

-

The aqueous mixture is filtered and then extracted several times with ether.

-

The combined ether extracts are dried over sodium sulfate.

-

The ether is evaporated to yield a pale yellow liquid (3.2 g), identified by infrared analysis as being 75% methyl N-cyanobenzimidate (15% yield).[8]

Part 4: Data Summary and Early Insights

The initial work by Huffman provided the first quantitative data on the synthesis of N-cyanoimidates. While yields were modest by modern standards, they were sufficient to isolate and characterize these novel compounds, proving their existence and accessibility.

| Product | Starting Materials | Method | Yield | Boiling Point (Pressure) |

| Methyl N-Cyanoacetimidate | Methyl acetimidate, Cyanogen chloride | D | 23% | 90-92°C (20 mm) |

| Methyl N-Cyanobenzimidate | Methyl benzimidate, Cyanogen chloride | D | 15% | - |

The patent noted that N-cyanoimidates were a "new class of reactive intermediates," foreshadowing their future utility in the synthesis of more complex molecules, particularly 2-amino-s-triazines.[8] This insight demonstrates an early understanding of the synthetic potential locked within the N-cyanoimidate structure.

Conclusion

The early history of N-cyanoimidates is a clear example of incremental, yet innovative, scientific progress. Building upon the established chemistry of cyanamides and reactive intermediates like imidoyl chlorides, the work of Kenneth Huffman in the early 1960s carved out a new niche in the landscape of organic chemistry. The disclosure of multiple synthetic pathways in the 1963 patent provided the crucial foothold for this novel class of compounds. This foundational research not only introduced N-cyanoimidates to the scientific community but also correctly identified them as versatile reactive intermediates, setting the stage for the decades of synthetic exploration that would follow. For today's researchers, understanding this history provides context for the powerful tools we now have at our disposal and serves as a reminder that even the most established molecular building blocks were once novel discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. von Braun reaction - Wikipedia [en.wikipedia.org]

- 4. wikiwand.com [wikiwand.com]

- 5. Imidoyl chloride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. US3225077A - N-cyanoimidates and processes for preparing same - Google Patents [patents.google.com]

A Theoretical and Computational Exploration of Methyl N-cyanoethanimideate: A Guide for Researchers

Foreword

Methyl N-cyanoethanimideate stands as a molecule of significant interest, primarily recognized for its role as a key intermediate in the synthesis of the neonicotinoid insecticide, acetamiprid.[1][2] Despite its industrial relevance, a comprehensive public-domain repository of its theoretical and computational characterization remains notably sparse. This guide, therefore, embarks on a detailed exploration of this compound, leveraging established computational chemistry principles and drawing parallels from studies on structurally analogous compounds. Our objective is to provide a robust theoretical framework and a practical computational workflow for researchers, scientists, and drug development professionals engaged in the study of this molecule and its derivatives. By elucidating its structural, electronic, and reactive properties, we aim to empower further research and application development.

Molecular Identity and Physicochemical Properties

This compound, with the chemical formula C₄H₆N₂O, is a colorless or light yellow liquid at room temperature.[1][2] A compilation of its fundamental properties is presented in Table 1. This data serves as the foundational reference for all subsequent theoretical and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 5652-84-6 | [1][3] |

| Molecular Formula | C₄H₆N₂O | [3] |

| Molecular Weight | 98.1032 g/mol | [3] |

| Density | 0.95 g/cm³ | [3] |

| Boiling Point | 107.7 °C at 760 mmHg | [3] |

| Flash Point | 18.9 °C | [3] |

| Refractive Index | 1.438 | [3] |

| Vapor Pressure | 26.8 mmHg at 25°C | [3] |

| InChI | InChI=1/C4H6N2O/c1-4(7-2)6-3-5/h1-2H3/b6-4+ | [3] |

Theoretical Framework for Computational Analysis

The structural features of this compound, namely the N-cyano, imide, and methyl ester functionalities, dictate its chemical behavior. A thorough computational investigation necessitates a multi-faceted approach, encompassing quantum chemical calculations to probe its geometry, electronic structure, and reactivity. Drawing inspiration from computational studies on related molecules like methyl cyanoacetate, a logical workflow can be established to predict its properties.[4]

Causality in Method Selection

The choice of computational methods is paramount for obtaining accurate and reliable results. For a molecule of this size, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy. The B3LYP functional, for instance, is widely used for its effectiveness in describing a broad range of chemical systems. To account for electron correlation effects more accurately, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed, particularly for refining energetic calculations.[4] The selection of an appropriate basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent aug-cc-pVTZ, is crucial for a proper description of the electronic distribution, especially for atoms with lone pairs and for capturing potential weak interactions.[4]

Proposed Computational Workflow

The following section outlines a step-by-step computational protocol designed to comprehensively characterize this compound. This workflow is a self-validating system, where the results of each step inform and validate the subsequent calculations.

Geometry Optimization and Conformational Analysis

The presence of rotatable single bonds suggests the possibility of multiple conformers. A thorough conformational search is the initial and critical step to identify the global minimum energy structure.

References

Solubility Profile of Methyl N-cyanoethanimideate: A Technical Guide to Theoretical Prediction and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-cyanoethanimideate (CAS 5652-84-6) is a significant intermediate in the synthesis of pesticides like acetamiprid.[1][2] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. While extensive quantitative solubility data for this specific compound is not widely published, this guide provides a comprehensive framework for researchers and drug development professionals to predict, determine, and apply its solubility characteristics. By integrating theoretical principles, analysis of structurally analogous compounds, and a detailed, self-validating experimental protocol, this document serves as a complete resource for navigating the challenges of solvent selection and solubility determination in a regulated environment.

Introduction to this compound and the Imperative of Solubility

This compound, a colorless or light yellow liquid[1][2], holds the molecular formula C4H6N2O.[1][3] Its molecular structure is key to its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5652-84-6 | [1][3] |

| Molecular Formula | C4H6N2O | [1][3] |

| Molecular Weight | 98.103 g/mol | [3][4] |

| Density | ~0.95 - 1.0 g/cm³ (Predicted) | [1][4] |

| Boiling Point | 98-99 °C (at 25 Torr); 107.7 °C (at 760 mmHg) | [1][4][5] |

| Flash Point | 18.9 °C | [1][3][4] |

| LogP | 0.33 (Predicted) | [4] |

In the context of pharmaceutical and chemical process development, solvent selection is a critical decision that influences not only yield but also impurity profiles, crystal polymorphism, and overall processability.[6][7] An incorrect solvent choice in early development can lead to significant challenges during scale-up and manufacturing.[6] Therefore, a robust understanding of a compound's solubility is not merely academic; it is the foundation of a successful and reliable chemical process.[8]

Theoretical Principles of Solubility: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9][10] This rule states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is dictated by the interplay of its functional groups.

The molecule contains:

-

A polar cyano group (-C≡N): The significant electronegativity difference between carbon and nitrogen creates a strong dipole moment.[11] The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor.[11]

-

An imideate group (-C(OR)=N-): This group also contributes to the molecule's polarity.

-

Nonpolar alkyl groups (methyl and ethyl moieties): These hydrocarbon portions of the molecule contribute nonpolar characteristics.

The predicted LogP of 0.33 suggests that this compound has a relatively balanced hydrophilic and lipophilic character, indicating it is not extremely polar or nonpolar.[4] This balance implies it will likely exhibit solubility in a range of solvents, particularly those of intermediate polarity and polar aprotic solvents.

Caption: Molecular features influencing the solubility of this compound.

Predictive Solubility Based on a Structural Analog: 2-Cyanoacetamide

In the absence of direct data, examining structurally similar compounds provides invaluable insight. 2-Cyanoacetamide (CAS 107-91-5) is an excellent analog, featuring a polar cyano group and an amide group. It is described as slightly soluble in water and easily soluble in ethanol.[12]

A systematic study measured the solubility of 2-Cyanoacetamide in 14 different organic solvents, revealing a clear trend.[13][14] This data can be used to forecast a similar solubility pattern for this compound.

Table 2: Experimentally Determined Solubility of 2-Cyanoacetamide (Analog Compound) and Predicted Solubility of this compound

| Solvent | Solvent Type | Solubility of 2-Cyanoacetamide[13][14] | Predicted Solubility of this compound | Rationale for Prediction |